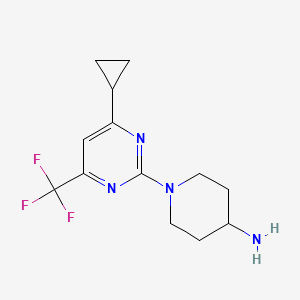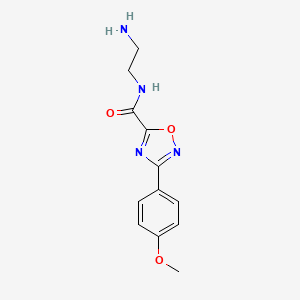
N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Übersicht
Beschreibung
N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, commonly known as AMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. AMOC is a member of the oxadiazole family, which is known for its diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, as part of the 1,2,4-oxadiazole derivatives, has been the subject of extensive research due to its potential in various biological and chemical applications. The specific compound is a part of a broader class of substances that have been synthesized and evaluated for different purposes, including antidiabetic, antibacterial, cytotoxic, and nematocidal activities. Below are some applications derived from similar compounds within this chemical family, highlighting the diverse scientific research potential of 1,2,4-oxadiazole derivatives.
Antidiabetic Applications : A study on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives related to the 1,2,4-oxadiazole family showed promising results. These compounds were evaluated using the α-amylase inhibition assay, indicating potential for antidiabetic activity (Lalpara et al., 2021).
Antibacterial Activity : Research on novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles revealed significant antibacterial properties. These findings underscore the potential for developing new antibacterial agents from 1,2,4-oxadiazole derivatives (Aghekyan et al., 2020).
Cytotoxicity for Cancer Treatment : The synthesis and in vitro evaluation of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds with a (4-methoxyphenyl)amino group, demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests their potential use in cancer therapy (Hassan et al., 2014).
Nematocidal Activity : A study on the design, synthesis, and nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety showed that some compounds exhibited good nematocidal activity against Bursaphelenchus xylophilus. Such studies provide a foundation for developing new nematicides for agricultural use (Liu et al., 2022).
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-9-4-2-8(3-5-9)10-15-12(19-16-10)11(17)14-7-6-13/h2-5H,6-7,13H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRBBMMIBGSLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



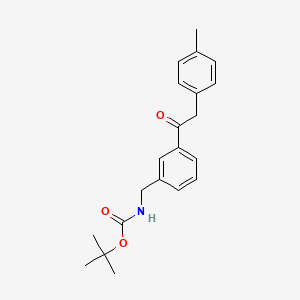
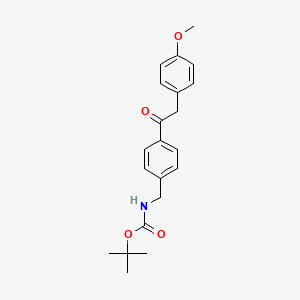
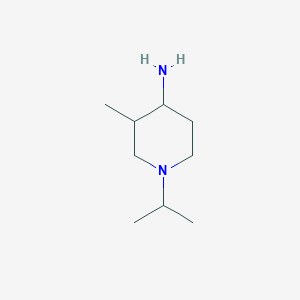
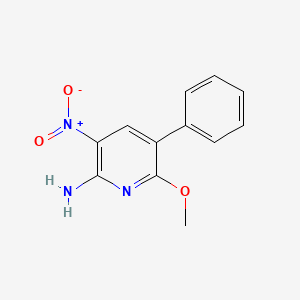




![7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B3200485.png)
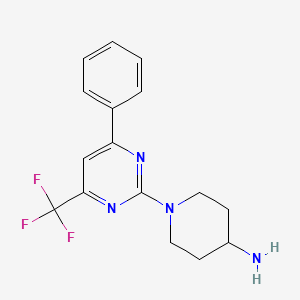
![2-Mercapto-1-(2-methoxyethyl)-6-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3200505.png)


